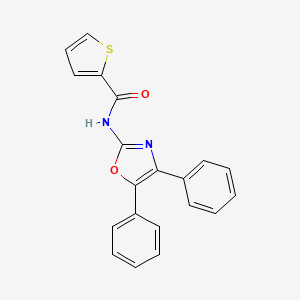

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-thiophenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to “N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-thiophenecarboxamide” has been studied . For instance, a series of novel Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes with oxaprozin (Hoxa), a non-steroidal anti-inflammatory drug, has been synthesized . The complexes and Hoxa have been characterized by elemental and thermogravimetric (TG) analysis, Fourier transform (FT)-IR, 1H-NMR, 13C-NMR, UV-Vis spectroscopy, and magnetic susceptibility measurements .Molecular Structure Analysis

The molecular structure of “N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-thiophenecarboxamide” is complex . The (pseudo)octahedral geometry has been proposed for all complexes based on electronic spectra and magnetic moments .Chemical Reactions Analysis

The chemical reactions of “N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-thiophenecarboxamide” and its related compounds have been investigated . For example, the complexes and Hoxa did not exhibit the cytotoxic effect to peritoneal macrophages .Aplicaciones Científicas De Investigación

- Researchers have synthesized derivatives of this compound and evaluated their in vitro cytotoxicity. Some of these derivatives showed promising anticancer activity, comparable to the reference compound cisplatin . Further studies could explore their mechanism of action and potential as novel chemotherapeutic agents.

- The same derivatives were screened for in vivo analgesic activity. Notably, compounds 5b, 5d, and 5e exhibited significant analgesic effects compared to the reference compound oxaprozin . Investigating their interactions with pain receptors and pathways could provide valuable insights.

- In addition to analgesia, these derivatives demonstrated potent in vivo anti-inflammatory activity. Understanding their impact on inflammatory mediators and pathways may lead to the development of new anti-inflammatory drugs .

- Although not directly studied for this compound, related thiophene-2-carboxamide derivatives have shown promise as antibiotic agents against both Gram-positive and Gram-negative bacteria. Exploring the antibacterial properties of our compound could be worthwhile.

Anticancer Activity

Analgesic Properties

Anti-inflammatory Effects

Antibacterial and Antibiotic Potential

Mecanismo De Acción

Target of Action

Similar compounds containing an imidazole moiety have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It is suggested that the compound’s anti-inflammatory action may be due to its inhibition of cyclooxygenase in platelets, blocking prostaglandin synthesis .

Biochemical Pathways

Given the compound’s potential anti-inflammatory action, it may be inferred that it affects the arachidonic acid pathway, which is involved in the synthesis of prostaglandins .

Result of Action

Based on the potential anti-inflammatory action, it can be inferred that the compound may reduce inflammation by inhibiting prostaglandin synthesis .

Propiedades

IUPAC Name |

N-(4,5-diphenyl-1,3-oxazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2S/c23-19(16-12-7-13-25-16)22-20-21-17(14-8-3-1-4-9-14)18(24-20)15-10-5-2-6-11-15/h1-13H,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWUWVJSXPTECG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)NC(=O)C3=CC=CS3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-diphenyl-1,3-oxazol-2-yl)thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(dimethylamino)benzaldehyde [3-allyl-5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5699668.png)

![N-[4-(1-pyrrolidinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5699676.png)

![3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide](/img/structure/B5699682.png)

![2-[2-(acetyloxy)-5-methylphenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5699707.png)

![4-chloro-6-(4-morpholinyl)-N-[2-(4-morpholinyl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B5699770.png)

![4-amino-N'-[(2-chloro-4-fluorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5699778.png)

amino]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5699782.png)

![4-benzyl-1-[3-(2-methoxyphenyl)acryloyl]piperidine](/img/structure/B5699786.png)